1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
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Description
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H19N5O and its molecular weight is 309.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
Research into similar compounds with complex heterocyclic structures, like 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, has led to the generation of structurally diverse libraries through various chemical reactions. A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a library of compounds, including dithiocarbamates, thioethers, and pyrazolines, among others (Roman, 2013).
Antioxidant and Antimicrobial Activities
Further research has focused on the synthesis and evaluation of new series of derivatives for their antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized a series of derivatives and evaluated them using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and the diffusion plate method for antimicrobial activity, showing significant activity against several bacteria and fungi (Bassyouni et al., 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds from 2-aminobenzaldehyde has been explored, leading to the creation of oxazepine, pyrazole, and isoxazole derivatives. This research involves a complex reaction pathway starting with the formation of azo compounds, which then undergo further reactions to produce a variety of heterocyclic compounds (Adnan, Hassan, Thamer, 2014).
Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives
Mabkhot et al. (2010) described a facile and convenient synthesis method for derivatives incorporating a thieno[2,3-b]thiophene moiety. This work highlights the versatility and accessibility of starting materials in generating structurally complex and biologically interesting compounds (Mabkhot, Kheder, Al-Majid, 2010).
Anticancer Agents and Kinase Inhibitors
Mohareb et al. (2020) aimed to synthesize molecules with anticancer activities and kinase inhibitor properties starting from benzo[d]imidazole derivatives. This research underscores the potential of structurally complex heterocyclic compounds as candidates for anticancer therapy (Mohareb, Milad, Mostafa, El-Ansary, 2020).
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-13(12(2)20-19-11)7-8-16(23)22-10-9-21-15-6-4-3-5-14(15)18-17(21)22/h3-6H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVETANMHYWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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